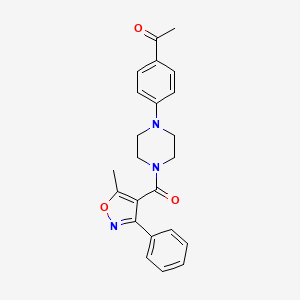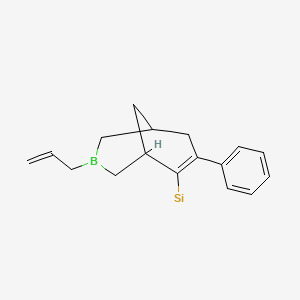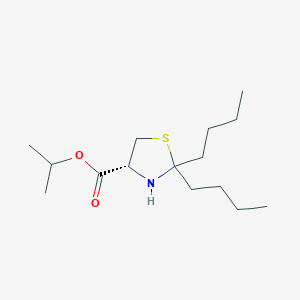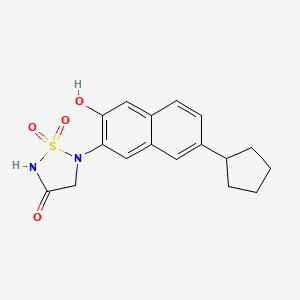![molecular formula C15H11NOS B12622477 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole CAS No. 918866-69-0](/img/structure/B12622477.png)
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole is a complex organic compound that features both an indole and a thiophene moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole typically involves multiple steps, starting with the preparation of the indole and thiophene precursors. One common method involves the Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common for the indole ring. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the indole structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their electrical conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular redox states. Together, these interactions can influence multiple biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative with similar chemical properties.
5-Bromoindole: An indole derivative with a bromine substituent.
Uniqueness
What sets 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole apart from these similar compounds is its combined indole and thiophene structure. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. Its alkyne group also provides additional reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
918866-69-0 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
5-(3-thiophen-2-ylprop-2-ynoxy)-1H-indole |
InChI |
InChI=1S/C15H11NOS/c1(3-14-4-2-10-18-14)9-17-13-5-6-15-12(11-13)7-8-16-15/h2,4-8,10-11,16H,9H2 |
InChI Key |
LHQNDXZWNMNJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CCOC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)




![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)


![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
